molecular formula C7H6BF3O2S B1420526 4-(Trifluoromethylthio)-benzeneboronic acid CAS No. 947533-15-5

4-(Trifluoromethylthio)-benzeneboronic acid

Cat. No.: B1420526
CAS No.: 947533-15-5
M. Wt: 222 g/mol
InChI Key: LCTCJAHRVYNYTQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)-benzeneboronic acid (C₇H₆BF₃O₂S, molecular weight ~242.0) is a fluorinated boronic acid derivative characterized by a trifluoromethylthio (-SCF₃) substituent at the para position of the benzene ring. This group imparts strong electron-withdrawing properties and enhanced lipophilicity, making the compound valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical research .

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTCJAHRVYNYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675170
Record name {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid
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Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-15-5
Record name B-[4-[(Trifluoromethyl)thio]phenyl]boronic acid
Source CAS Common Chemistry
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Record name {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid
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Record name {4-[(trifluoromethyl)sulfanyl]phenyl}boronic acid
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Biological Activity

4-(Trifluoromethylthio)-benzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological applications. Boronic acids, in general, are known for their ability to interact with various biomolecules, which can lead to significant biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound possesses a trifluoromethylthio group that enhances its electrophilic nature. This property is crucial for its reactivity with nucleophiles, such as proteins and enzymes. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is significant in biological systems.

The mechanism of action for this compound primarily involves:

  • Electrophilic Attack : The trifluoromethylthio group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
  • Inhibition of Enzymatic Activity : Similar boronic acids have shown the ability to inhibit enzymes such as proteases and glycosidases by forming stable complexes.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties. While specific research on this compound is limited, related compounds have demonstrated:

  • Inhibition of Tumor Growth : Boronic acids have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : Inhibitory effects on proteasomes have been observed, leading to the accumulation of pro-apoptotic factors.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been noted in several studies:

  • Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's.
  • Lipoxygenase Activity : Studies suggest potential inhibition of lipoxygenases, which are involved in inflammatory processes.

Case Studies and Research Findings

  • Cholinesterase Inhibition Study :
    • A study assessed various boronic acids' effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structural features showed IC50 values ranging from 10 μM to 20 μM against AChE, indicating potential for this compound to exhibit similar activity .
  • Antioxidant Activity :
    • Research has highlighted the antioxidant properties of boronic acids. The ability to scavenge free radicals was evaluated using DPPH assays, showing promising results that could be attributed to the trifluoromethylthio group enhancing electron-withdrawing capacity .
  • Cytotoxicity Assays :
    • In vitro studies on cancer cell lines (e.g., MCF-7) revealed that structurally similar compounds exhibited significant cytotoxic effects. The mechanism was linked to the disruption of cellular signaling pathways involved in proliferation .

Comparative Analysis with Related Compounds

Compound NameIC50 (μM) AChEIC50 (μM) BChEAntioxidant Activity
This compoundTBDTBDTBD
4-(Fluorophenyl)boronic acid15.630.1Moderate
2-(Trifluoromethyl)phenylboronic acid10.47.7High

Note: TBD indicates that specific IC50 values for this compound require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The -SCF₃ group distinguishes 4-(Trifluoromethylthio)-benzeneboronic acid from other benzeneboronic acids. Key comparisons include:

4-(Methylthio)benzeneboronic Acid
  • Substituent : -SCH₃ (methylthio).
  • Molecular Weight : 168.02 g/mol .
  • Properties : The methylthio group is moderately electron-donating, increasing electron density on the aromatic ring. This reduces electrophilicity at the boron center compared to -SCF₃ derivatives.
  • Applications : Used in organic synthesis where milder reactivity is desired .
4-(Trifluoromethyl)benzeneboronic Acid
  • Substituent : -CF₃ (trifluoromethyl).
  • Molecular Weight : 189.93 g/mol.
  • Melting Point : 245–250°C .
  • Properties : The -CF₃ group is electron-withdrawing but lacks the sulfur atom, reducing steric bulk compared to -SCF₃. This compound exhibits high thermal stability and is used in material science .
4-Mercaptobenzeneboronic Acid
  • Substituent : -SH (thiol).
  • Molecular Weight : 139.97 g/mol .
  • Properties : The thiol group is electron-donating and capable of forming hydrogen bonds. This enhances solubility in polar solvents but reduces stability under oxidative conditions.
  • Applications : Biosensor development due to affinity for diol-containing molecules .

Electronic and Lipophilicity Parameters

highlights the role of substituent constants (π for hydrophobicity, δ for electronic effects) in biological localization. Key findings:

  • -SCF₃ Group : Combines high π (lipophilicity) due to the trifluoromethyl moiety with strong electron-withdrawing effects (positive δ). This enhances blood-brain barrier penetration and tumor targeting compared to -SCH₃ or -CF₃ .
  • -CF₃ vs. -SCF₃ : Both groups increase lipophilicity, but -SCF₃’s sulfur atom may improve conjugation with biomolecules in drug delivery systems .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) π (Lipophilicity) δ (Electronic Effect) Key Applications
This compound -SCF₃ ~242.0 N/A High Strongly withdrawing Pharmaceuticals, Suzuki couplings
4-(Methylthio)benzeneboronic acid -SCH₃ 168.02 N/A Moderate Mildly donating Organic synthesis
4-(Trifluoromethyl)benzeneboronic acid -CF₃ 189.93 245–250 High Withdrawing Material science
4-Mercaptobenzeneboronic acid -SH 139.97 N/A Low Donating Biosensors

Pharmaceutical Relevance

  • 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid (): A structurally complex analog with Cl, F, and CF₃ substituents. Its multi-substituted framework demonstrates enhanced selectivity in kinase inhibition, suggesting that -SCF₃ derivatives could be optimized for targeted therapies .

Preparation Methods

Stepwise Synthesis from Halogenated Precursors

Another established method involves the synthesis of 4-(trifluoromethylthio)aniline derivatives from 4-nitrobromobenzene, which can be further converted to boronic acids via standard borylation reactions:

  • Step 1 : Nucleophilic substitution of 4-nitrobromobenzene with sodium methyl mercaptan in the presence of a phase-transfer catalyst to yield 4-nitrothioanisole (yield ~91.4%).
  • Step 2 : Chlorination and subsequent fluorination of 4-nitrothioanisole to introduce the trifluoromethylthio group (yields ~83.7% and 86.3%, respectively).
  • Step 3 : Reduction of the nitro group to an amine via catalytic hydrogenation (Pd/C catalyst), yielding 4-(trifluoromethylthio)aniline with 98% yield.
  • Step 4 : Conversion of the aniline to the corresponding boronic acid via established borylation methods such as Miyaura borylation.

This multi-step method is well-documented and provides high overall yields of trifluoromethylthio-substituted aromatic intermediates, which can be adapted for boronic acid synthesis.

Step Reaction Yield (%)
4-Nitrobromobenzene → 4-Nitrothioanisole Nucleophilic substitution with sodium methyl mercaptan 91.4
4-Nitrothioanisole → 4-(Trifluoromethylthio)nitrobenzene Chlorination + fluorination 83.7 + 86.3
Nitrobenzene derivative → Aniline derivative Pd/C hydrogenation 98

Alternative Synthetic Routes and Notes

  • Lewis Acid Catalyzed Trifluoromethylthiolation : Using N-(trifluoromethylthio)saccharin as a trifluoromethylthiolating agent in the presence of iron(III) chloride and diphenyl selenide catalysts enables regioselective trifluoromethylthiolation of arenes at room temperature. This method has been demonstrated for various substituted benzenes but requires subsequent functionalization to introduce the boronic acid moiety.

  • Boronic Acid Functionalization Techniques : After introducing the trifluoromethylthio group, boronic acid functionality can be installed via lithiation-borylation or palladium-catalyzed borylation of aryl halides. Protecting groups such as pinacol esters or (+)-pinanediol esters are often used to stabilize the boronic acid during synthesis and purification.

  • Purification and Characterization : Flash column chromatography with solvent gradients (e.g., dichloromethane/hexane or ethyl acetate/hexane) is commonly used for purification. Characterization involves ^1H, ^13C NMR (including HSQC and HMBC for boron-bound carbons), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range (%) Notes
Copper-mediated trifluoromethylthiolation of arylboronic acids [Me4N][SCF3], Cu(OTf)2, bipyridine Room temp, acetone, dry air 50–80 Direct trifluoromethylthiolation on boronic acids
Stepwise synthesis from 4-nitrobromobenzene Sodium methyl mercaptan, Pd/C hydrogenation Multi-step, phase-transfer catalyst, chlorination, fluorination Overall high (>80) Requires subsequent borylation
Lewis acid catalyzed trifluoromethylthiolation on arenes N-(trifluoromethylthio)saccharin, FeCl3, diphenyl selenide Room temp, dichloromethane Moderate to high Needs further boronic acid installation
Borylation of trifluoromethylthio-substituted aryl halides Pd catalysts, pinacol or pinanediol esters Typical borylation conditions High Stabilizes boronic acid for isolation

Q & A

Q. Q1. What are the key synthetic routes for 4-(Trifluoromethylthio)-benzeneboronic acid, and how does its trifluoromethylthio group influence reaction efficiency in cross-coupling?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic acid moiety reacts with aryl halides. The trifluoromethylthio (-SCF₃) group introduces steric and electronic effects, potentially reducing reaction rates due to its strong electron-withdrawing nature. For optimal yields, use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate deactivation . Characterization via ¹⁹F NMR is critical to confirm the integrity of the -SCF₃ group, as its presence can shift δF values to ~-40 ppm .

Q. Q2. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: This compound is moisture-sensitive. Store under inert gas (N₂/Ar) at -20°C in sealed, desiccated containers. Pre-drying solvents (e.g., THF, DMF) over molecular sieves is essential for reactions. Evidence suggests decomposition occurs via hydrolysis of the boronic acid group, forming boric acid and thiol byproducts, detectable via TLC (Rf shifts) or IR (loss of B-O stretching at ~1340 cm⁻¹) .

Intermediate/Advanced Questions

Q. Q3. How do solvent polarity and pH affect the binding affinity of this compound to diols (e.g., saccharides) in sensing applications?

Methodological Answer: The boronic acid group forms reversible esters with 1,2- or 1,3-diols under basic conditions (pH >8). Solvent polarity modulates binding constants (K): in acetone, K increases by 20–30% compared to water due to reduced dielectric shielding. Use ¹H NMR titration (e.g., shifts in diol protons) to quantify K. Note: The -SCF₃ group may sterically hinder binding to larger diols (e.g., oligosaccharides) .

Q. Q4. What analytical techniques are most reliable for characterizing crystallinity and purity of this compound?

Methodological Answer:

  • XRD: Resolves crystal packing; the -SCF₃ group often induces orthorhombic symmetry.
  • DSC: Melting points (mp) vary between 163–166°C (lit.) depending on purity. A broad DSC curve indicates impurities .
  • Elemental Analysis: Target %B: ~5.7% (theoretical). Deviations >0.3% suggest incomplete boron incorporation .

Advanced Research Questions

Q. Q5. How can computational modeling (DFT) predict the reactivity of this compound in catalytic cycles?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura reactions. Key parameters:

  • Boron Electron Density: Reduced in the presence of -SCF₃, lowering oxidative addition efficiency.
  • ΔG‡ (Activation Energy): Higher for aryl bromides vs. iodides (~8–10 kcal/mol).
    Validate with kinetic studies (e.g., variable-temperature NMR) .

Q. Q6. How do conflicting solubility reports for this compound arise, and how can researchers resolve discrepancies?

Methodological Answer: Discrepancies often stem from hydration states (anhydrous vs. hydrated forms). For reproducibility:

  • Gravimetric Analysis: Dry samples at 60°C under vacuum (24 hrs) to remove adsorbed water.
  • Solubility Testing: Use standardized solvents (e.g., DMSO: ~15 mg/mL; ethanol: ~3 mg/mL). Cross-validate via UV-Vis (λmax ~270 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

Key Challenges & Contradictions

  • Synthetic Yield Variability: Trace moisture during coupling reduces yields by up to 50%. Use rigorous drying protocols .
  • Conflicting mp Data: Some studies report mp as low as 158°C. Likely due to polymorphic forms; use XRD to identify crystalline phases .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Trifluoromethylthio)-benzeneboronic acid
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